molecular formula C12H14FN3S B2928265 5-(2-fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol CAS No. 694472-66-7

5-(2-fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2928265
CAS No.: 694472-66-7
M. Wt: 251.32
InChI Key: VUZKKBHQANSPDM-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a fluorophenyl group, and a thiol group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-fluorophenyl hydrazine with 2-methylpropyl isocyanate followed by cyclization to form the triazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. Purification steps may include recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The thiol group can be oxidized to form a disulfide bond.

  • Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

  • Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Using electrophiles like bromine or acyl chlorides in the presence of a catalyst.

Major Products Formed:

  • Disulfides: from oxidation reactions.

  • Reduced derivatives: from reduction reactions.

  • Substituted derivatives: from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.

Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(2-fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The fluorophenyl group may enhance the compound's binding affinity to specific targets.

Comparison with Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-thiol

Uniqueness: 5-(2-Fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, fluorophenyl group, and thiol group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3S/c1-8(2)7-16-11(14-15-12(16)17)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKKBHQANSPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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